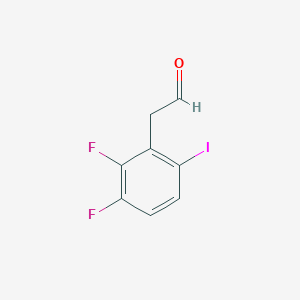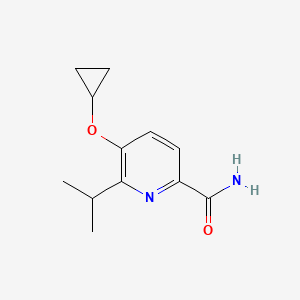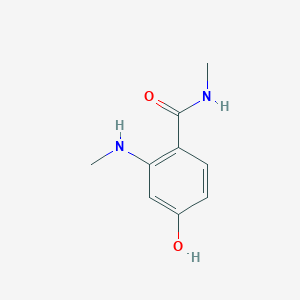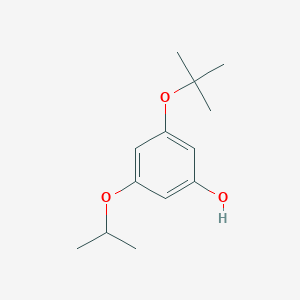
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is a compound used in various scientific research fields, particularly in organic chemistry and biochemistry. It is a derivative of glycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-chlorophenoxyethyl moiety. This compound is often utilized in peptide synthesis and other applications requiring specific chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH typically involves several steps:
Protection of Glycine: Glycine is first protected with an Fmoc group to prevent unwanted reactions at the amino group.
Formation of the 3-Chlorophenoxyethyl Moiety: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxyethyl group.
Coupling Reaction: The protected glycine is then coupled with the 3-chlorophenoxyethyl group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH undergoes various chemical reactions, including:
Substitution Reactions: The 3-chlorophenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Deprotection Reactions: The primary product is the deprotected glycine derivative, which can be further modified or used in peptide synthesis.
科学的研究の応用
Chemistry
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is widely used in peptide synthesis, serving as a building block for creating complex peptides and proteins. Its unique structure allows for specific modifications, making it valuable in the development of novel compounds.
Biology
In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological pathways and mechanisms.
Medicine
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to be selectively modified makes it a useful tool in creating targeted treatments.
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.
作用機序
The mechanism of action of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The 3-chlorophenoxyethyl group can interact with specific molecular targets, affecting biological pathways and processes. The Fmoc group serves as a protective group during synthesis, ensuring selective reactions at desired sites.
類似化合物との比較
Similar Compounds
Fmoc-Gly-OH: A simpler derivative of glycine without the 3-chlorophenoxyethyl group.
Fmoc-(2-phenoxyethyl)-Gly-OH: Similar structure but with a phenoxyethyl group instead of a 3-chlorophenoxyethyl group.
Uniqueness
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is unique due to the presence of the 3-chlorophenoxyethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modifications and interactions.
特性
分子式 |
C25H22ClNO5 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC名 |
2-[2-(3-chlorophenoxy)ethyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H22ClNO5/c26-17-6-5-7-18(14-17)31-13-12-27(15-24(28)29)25(30)32-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,29) |
InChIキー |
IPWXUMIZNBNCST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCOC4=CC(=CC=C4)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)












